Chimonanthine
Description
Overview of Bispyrrolidino[2,3-b]indoline Alkaloids
Bispyrrolidino[2,3-b]indoline (BPI) alkaloids represent a class of natural products derived from tryptamine (B22526). mdpi.com Based on their structural characteristics, BPI alkaloids can be broadly categorized into chimonanthine-type BPI alkaloids, BPI diketopiperazines, and BPI epipolythiodiketopiperazines. researchgate.netrsc.orgresearchgate.net These alkaloids share a common structural motif involving two pyrrolidinoindoline units linked together, often with complex stereochemistry. researchgate.netrsc.orgresearchgate.net Their intriguing architecture and reported biological activities have contributed to sustained research interest. researchgate.netrsc.org
Historical Context of This compound (B1196302) Research
The study of this compound is rooted in the investigation of alkaloids found in plants, particularly those belonging to the Calycanthaceae family. mdpi.comresearchgate.net Early research in this area laid the groundwork for the isolation and structural characterization of several related alkaloids. researchgate.net
The alkaloid (−)-chimonanthine was first obtained from Chimonanthus fragrans (also known as Chimonanthus praecox) by Hodson's group. mdpi.comresearchgate.net Following its isolation, the determination of its structure was a key step in understanding this compound. The structure of (−)-chimonanthine was established through detailed X-ray analysis of its dihydrobromide salt by Grant's group. mdpi.comresearchgate.net This crystallographic analysis provided crucial insights into the molecular geometry and the spatial arrangement of the two hexahydropyrroloindole subunits, including the C3a-C3a' bond and the vicinal quaternary stereogenic centers. mdpi.com
Following the initial isolation and structural elucidation, research on this compound has evolved along several trajectories. A significant area of focus has been the total synthesis of this compound and its stereoisomers (such as meso-chimonanthine) and analogs due to their structural complexity and potential for biological activity. researchgate.netrsc.orgresearchgate.nethealthresearchbc.caresearchgate.net Early synthetic approaches often involved oxidative dimerization of tryptamine derivatives, inspired by proposed biosynthetic pathways. Scott's work in 1964, for instance, explored the use of N-methyltryptamine in an iron(III) chloride-mediated oxidation to produce indolenine dimers, which could then be transformed into meso- and (±)-chimonanthine, albeit with limited stereochemical control. mdpi.com The challenges associated with constructing the vicinal all-carbon quaternary stereocenters have driven the development of various synthetic strategies over the decades, including oxidative and reductive dimerization methods, and approaches utilizing intramolecular Heck reactions and asymmetric catalysis. researchgate.netrsc.orgresearchgate.netmdpi.comresearchgate.netudel.edumit.edu The ability to synthesize different stereoisomers has been important for comparative studies. Beyond synthesis, academic research has also explored the occurrence of this compound in other natural sources, such as Psychotria colorata. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYXPMHLHJOGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-Chimonanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5545-89-1 | |
| Record name | (-)-Chimonanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188 - 189 °C | |
| Record name | (-)-Chimonanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030280 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Phytochemical Investigations of Chimonanthine
Plant Sources and Distribution
Chimonanthine's natural distribution spans across several plant families, with significant concentrations found in specific genera.
The Calycanthaceae family, also known as the sweetshrubs or spicebushes, is a well-established source of This compound (B1196302) and other related alkaloids. wikipedia.org This family comprises four genera: Calycanthus, Chimonanthus, Sinocalycanthus, and Idiospermum, with approximately 15 species globally distributed in warm temperate and tropical regions. nih.gov
Chimonanthus praecox : This species, commonly known as wintersweet, is a primary source of (-)-chimonanthine. nih.govnih.govmedchemexpress.comglpbio.com It is mainly distributed in China. researchgate.net Phytochemical investigations of Chimonanthus praecox have led to the isolation of (-)-chimonanthine from various parts, including the seeds, flowers, and leaves. researchgate.netresearchgate.net Other alkaloids like (+)-calycanthine, (-)-folicanthine (B1258823), and (-)-calycanthidine (B1255498) have also been found alongside this compound in Chimonanthus praecox. nih.gov
Calycanthus floridus : This species is another member of the Calycanthaceae family where this compound has been reported. (-)-Folicanthine, a related dimeric pyrrolidinoindoline alkaloid, has been isolated from Calycanthus floridus. ub.eduresearchgate.net While (-)-calycanthidine was historically isolated from C. floridus, the presence of this compound itself has also been noted within this family. nih.gov
The Rubiaceae is a large family of flowering plants, including the coffee family, with a wide distribution, particularly in tropical and subtropical regions. wikipedia.org Several species within this family have been found to contain this compound-type alkaloids. mdpi.comresearchgate.net
Psychotria species : The genus Psychotria is one of the largest genera within Rubiaceae. rjptonline.org (+)-Chimonanthine has been isolated from several Psychotria species, including Psychotria colorata, P. muscosa, P. rostrata, and P. hoffmannseggiana. ub.edumdpi.comresearchgate.net Pyrrolidinoindoline alkaloids, including this compound derivatives, are notable constituents in this genus. mdpi.com
Palicourea species : The genus Palicourea, closely related to Psychotria, is also a source of this compound. researchgate.netscielo.br (+)-Chimonanthine, along with other pyrrolizidinoindoline alkaloids like hodgkinsine (B231384) and psychotriasine, has been isolated from Palicourea tomentosa. scielo.br The occurrence of calycanthine, this compound, and hodgkinsine has been reported in other Palicourea species as well. scielo.br
Beyond the Calycanthaceae and Rubiaceae families, this compound has also been identified in other plant genera.
Idiospermum australiense : This rare tree, the sole member of the genus Idiospermum within the Calycanthaceae family, is found in North Queensland, Australia. mdpi.com (-)-Chimonanthine, along with (+)-calycanthine and (-)-idiospermuline, has been isolated from the seeds of Idiospermum australiense. nih.govmdpi.comresearchgate.netresearchgate.net
Eumachia forsteriana : (-)-Chimonanthine has been reported in Eumachia forsteriana. nih.gov This species was previously classified under the Psychotria genus (Psychotria forsteriana) within the Rubiaceae family, where the occurrence of isocalycanthine, a related alkaloid, was noted. nih.gov
Here is a table summarizing the plant sources of this compound:
| Family | Genus | Species | This compound Stereoisomer | Source Part (if specified) |
| Calycanthaceae | Chimonanthus | Chimonanthus praecox | (-)-Chimonanthine | Seeds, flowers, leaves |
| Calycanthaceae | Calycanthus | Calycanthus floridus | Not specified (Family source) | Not specified |
| Rubiaceae | Psychotria | Psychotria colorata | (+)-Chimonanthine | Flowers |
| Rubiaceae | Psychotria | Psychotria muscosa | (+)-Chimonanthine | Not specified |
| Rubiaceae | Psychotria | Psychotria rostrata | (+)-Chimonanthine | Leaves |
| Rubiaceae | Psychotria | Psychotria hoffmannseggiana | (+)-Chimonanthine | Not specified |
| Rubiaceae | Palicourea | Palicourea tomentosa | This compound | Not specified |
| Calycanthaceae | Idiospermum | Idiospermum australiense | (-)-Chimonanthine | Seeds |
| Rubiaceae | Eumachia | Eumachia forsteriana | (-)-Chimonanthine | Not specified |
Rubiaceae Family (e.g., Psychotria species, Palicourea species)
Phytochemical Isolation Methodologies for Alkaloids
The isolation of alkaloids like this compound from plant matrices typically involves a series of phytochemical procedures aimed at extracting and purifying these basic compounds. The general approach leverages the basic nature of alkaloids.
Extraction is the initial step, where the desired compounds are separated from the plant material using selective solvents. slideshare.netplantarchives.org Common extraction methods include maceration, percolation, and Soxhlet extraction, which utilize solvents to dissolve the soluble components from the plant tissue. slideshare.netplantarchives.org More advanced techniques like ultrasonic-assisted extraction, supercritical fluid extraction, and microwave-assisted extraction can offer improved efficiency and selectivity. slideshare.netchemmethod.com The choice of solvent and method depends on the specific plant material, the properties of the target alkaloid, and the desired purity. slideshare.netplantarchives.org
For alkaloids, extraction often begins with plant material being treated with a weakly acidic solvent (such as dilute hydrochloric acid or acetic acid) in an alcoholic solution. researchgate.net This protonates the basic nitrogen atoms in the alkaloids, making them soluble in the acidic aqueous phase. researchgate.net The acidic extract is then typically made alkaline using a base like ammonia, which deprotonates the alkaloids, converting them back to their free base form, which are often less soluble in water and more soluble in organic solvents. researchgate.net This allows for their extraction into an organic solvent. researchgate.net
Following the initial extraction, purification techniques are employed to isolate this compound from the complex mixture of other plant metabolites. Chromatography is a widely used technique for this purpose, separating compounds based on their differential partitioning between a stationary and a mobile phase. slideshare.net Techniques such as Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) are commonly applied in alkaloid isolation. slideshare.netresearchgate.net These methods allow for the separation of this compound from other alkaloids and co-occurring plant compounds, leading to its purification.
Detailed research findings on the isolation of this compound from specific plants often involve variations of these general methods. For instance, isolation from Idiospermum australiense seeds involved purification of a methanol (B129727) extract guided by bioactivity. researchgate.netresearchgate.net Studies on Chimonanthus praecox seeds have also involved the purification of methanol extracts. canada.ca The specific conditions, solvents, and chromatographic techniques are optimized based on the plant source and the desired alkaloid.
| Isolation Step | Description | Common Techniques |
| Extraction | Separating soluble compounds from plant material using selective solvents. | Maceration, Percolation, Soxhlet extraction, Ultrasonic-assisted extraction, Supercritical fluid extraction, Microwave-assisted extraction |
| Acid-Base Partition | Separating alkaloids based on their basic properties using acidic and alkaline solutions. | Extraction into acidic aqueous phase, basification, extraction into organic solvent. |
| Purification | Separating this compound from other compounds in the extract. | Thin Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC) |
Biosynthetic Pathways and Precursors of Chimonanthine
Proposed Biosynthetic Routes to Bispyrrolidinoindoline Core
The formation of the bispyrrolidinoindoline core, central to the structure of chimonanthine (B1196302) and other calycanthaceous alkaloids, is believed to occur through specific dimerization and cyclization events. nih.govcaltech.edu
Oxidative Dimerization of Tryptamine (B22526) and Tryptophan Derivatives
A long-standing hypothesis, proposed by Woodward and Robinson, suggests that the biosynthesis of this compound involves the oxidative dimerization of two units derived from tryptamine or tryptophan. caltech.edunih.govubc.carsc.orgchimia.chnih.gov This dimerization is thought to establish the vicinal quaternary carbon centers found in the this compound scaffold. nih.gov Biomimetic syntheses have been developed based on this proposed oxidative coupling of tryptamine equivalents, utilizing various oxidants. caltech.edu For instance, the oxidative dimerization of N-methyltryptamine has been shown to produce this compound, supporting its role as a biosynthetic precursor. caltech.eduubc.ca
Role of Bis-indolenine Intermediates
The oxidative dimerization of tryptamine derivatives is proposed to proceed through the formation of a bis-indolenine intermediate. caltech.educaltech.edu This intermediate is considered a key structure in the biosynthesis of the calycanthaceous alkaloid architecture. caltech.edu Following the formation of the bis-indolenine, cyclization through the attack of free amines on the indolenine imines is thought to lead to the this compound scaffold. caltech.edu While other scaffolds are theoretically accessible from related intermediates, the this compound scaffold is likely the favored product of aminal closure in the natural pathway. caltech.edu
Enzymatic Considerations in Alkaloid Biogenesis
While the precise enzymatic machinery involved in the biosynthesis of this compound is not as extensively documented as for some other alkaloid classes, the biogenesis of complex alkaloids generally involves specific enzymes. These enzymes can catalyze various transformations, including oxidation, reduction, and cyclization steps, to assemble the final alkaloid structure from simpler precursors. uzh.chnih.govrushim.ru The oxidative dimerization and subsequent cyclization steps in this compound biosynthesis are likely mediated by enzymatic activity within the plant, guiding the formation of the specific stereoisomers observed in nature. nih.govcaltech.eduresearchgate.net
Chemical Synthesis Methodologies for Chimonanthine and Its Stereoisomers
Racemic Total Syntheses
Racemic syntheses of chimonanthine (B1196302) have been achieved through several distinct strategies, often involving the dimerization of simpler indole (B1671886) or oxindole (B195798) precursors.
Oxidative Dimerization Strategies
Oxidative dimerization has been a significant approach for accessing racemic and meso forms of dimeric hexahydropyrroloindole alkaloids, including this compound. researchgate.netudel.edu This method typically involves the oxidation of tryptamine (B22526) or oxindole derivatives to induce coupling and form the dimeric core. For instance, the unselective oxidative dimerization of tryptamine derivatives has been reported to yield meso-chimonanthine (B1246192). nih.gov More recently, a copper-catalyzed sequential arylation and oxidative dimerization of o-haloanilides has been developed as a key step for the synthesis of (+)-chimonanthine, (+)-folicanthine, and (−)-calycanthine. rsc.orgnih.gov Another highly efficient and stereocontrolled oxidative coupling of 1,2,3,8-tetrahydropyrrolo[2,3-b]indoles using I₂ as the oxidant has allowed for the rapid synthesis of meso- and rac-chimonanthines. rsc.org
Reductive Dimerization Approaches
Reductive dimerization strategies have also been employed in the synthesis of this compound. Movassaghi and co-workers reported a concise enantioselective synthesis of (+)-chimonanthine, (+)-folicanthine, and (−)-calycanthine utilizing a reductive Co(I)-promoted dimerization of a chiral endo bromide. researchgate.netudel.eduacs.org This method was effective in simultaneously forming the vicinal quaternary stereocenters, with the stereochemistry at the C8a-position of the precursor directing the dimerization. mdpi.comudel.edu This reductive dimerization provided access to an optically active key intermediate on a gram scale. researchgate.netmit.edu
Double Intramolecular Cycloaddition Reactions
Double intramolecular cycloaddition reactions represent another strategy for constructing the this compound core. Shishido's group accomplished a racemic synthesis of this compound using a double intramolecular carbamoylketene-alkene [2 + 2] cycloaddition as a key step. mdpi.comresearchgate.netgoogle.co.uk This approach involved a Pd-catalyzed preparation of a butadiene derivative which then underwent the double [2 + 2] cycloaddition to yield a bis-carboxylic acid intermediate. mdpi.comresearchgate.net
Intramolecular Heck Reaction Cascades
Intramolecular Heck reaction cascades have been successfully applied to the synthesis of this compound and its stereoisomers, allowing for the formation of contiguous quaternary stereocenters. mdpi.comnih.govchim.it Overman and co-workers developed a flexible approach to meso-chimonanthine, (−)-chimonanthine, and (+)-calycanthine using an intramolecular Heck reaction cascade. mdpi.com This strategy involves the diastereoselective sequential double Heck cyclization of C₂-symmetric diiodides or ditriflates to form spirocyclic dioxindoles, establishing the vicinal quaternary carbon stereocenters through a catalytic reaction. nih.govuci.edu The relative configuration of the products in these reactions can be influenced by the protecting group used. nih.gov
Enantioselective Total Syntheses
Enantioselective total syntheses aim to produce a single enantiomer of this compound.
Reductive Cobalt(I)-Promoted Dimerization
Reductive cobalt(I)-promoted dimerization has been employed as a strategy for the convergent assembly of dimeric hexahydropyrroloindole alkaloids, including this compound. researchgate.netnih.govmit.edu This method utilizes a reductive Co(I)-promoted dimerization of readily available endo-bromides to construct the enantiomerically enriched hexacycle, which serves as a key intermediate. researchgate.netnih.gov This approach allows for the simultaneous formation of the vicinal quaternary stereocenters, providing access to optically active key intermediates on a gram scale. researchgate.net The Movassaghi group reported the use of this method in the enantioselective total synthesis of (+)-Chimonanthine. researchgate.netnih.govmdpi.com This vital homodimerization step, requiring a stoichiometric amount of the metal catalyst, is directed by the stereochemistry at the C8a-position of the starting material. mdpi.com While effective for homodimerization, extending this cobalt-promoted strategy to the synthesis of heterodimeric alkaloids has been found to be problematic. nih.gov
Stereocontrolled Formation of Vicinal Quaternary Stereocenters
The construction of vicinal all-carbon quaternary stereocenters, a defining feature of this compound, is a significant challenge in organic synthesis due to steric congestion. researchgate.netpnas.orgrsc.org Nevertheless, considerable progress has been made in developing stereocontrolled methods for their formation over the past six decades. researchgate.netresearchgate.net
One strategy involves copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives, as discussed in Section 4.2.2, which establishes these centers in a single step. researchgate.netacs.org
Another approach utilizes intramolecular Heck reaction cascades. mdpi.compnas.orgprinceton.edu Overman and co-workers reported a stereocontrolled total synthesis of (-)-Chimonanthine in 1999 using a diastereoselective intramolecular Heck cyclization cascade as the key step. pnas.orgprinceton.edu This approach involved assembling a cyclohexene (B86901) intermediate and elaborating it to a cyclohexene dianilide. pnas.org Cascade Heck cyclization of this dianilide with a palladium catalyst provided a hexacyclic dioxindole in high yield and as a single stereoisomer, constructing the requisite contiguous quaternary stereocenters. pnas.org The chirality of the carbon-oxygen sigma bonds in the C₂-symmetric cyclization precursor was found to control the configuration of the newly formed quaternary stereocenters. pnas.org
Other methods for constructing vicinal quaternary stereocenters include oxidative dimerization, alkylation of bisoxindole, double Michael reactions, and gold-catalyzed cycloisomerization. researchgate.netrsc.orgoup.com The development of catalytic enantioselective methods for constructing these centers remains an active area of research. rsc.org
Biomimetic Syntheses of this compound Scaffolds
Biomimetic synthesis approaches aim to mimic proposed biosynthetic pathways in the laboratory. researchgate.netacs.org The biosynthesis of calycanthaceous alkaloids, including this compound, has been hypothesized to involve the oxidative dimerization of tryptamines. acs.orgacs.org
Early synthetic routes to this compound were inspired by this proposed biosynthetic pathway, relying on the oxidative dimerization of tryptamine derivatives. Scott's pioneering method in 1964 utilized N-methyltryptamine, which underwent magnesium salt formation followed by iron(III) chloride-mediated oxidation to yield an indolenine dimer. mdpi.com Subsequent transformations produced meso- and (±)-Chimonanthine, although with limited stereochemical control. This approach highlighted the thermodynamic preference for the meso-Chimonanthine scaffold under acidic conditions.
More recent biomimetic strategies have explored oxidative cyclization/dimerization sequences of tryptamines, often catalyzed by metal ions like copper. researchgate.net While the electron-rich nature of the indole core presents challenges under oxidative conditions, these approaches aim to achieve satisfactory efficiency and selectivity for the formation of indole oligomers. researchgate.net
Challenges and Advancements in this compound Total Synthesis
The total synthesis of this compound and its stereoisomers is challenging primarily due to the structural complexity, particularly the presence of the C3a-C3a' sigma bond and the vicinal quaternary stereogenic carbons. mdpi.com The construction of these sterically hindered quaternary centers with high stereocontrol has been a significant hurdle. researchgate.netpnas.orgrsc.org
Despite these challenges, remarkable progress has been made over the past six decades, with the establishment of several methods for constructing the vicinal all-carbon quaternary stereocenters. researchgate.netresearchgate.net Advancements include the development of stereocontrolled approaches such as metal-catalyzed dialkylation, intramolecular double Heck reactions, tandem cycloaddition-cyclization, Co(I)-promoted reductive homodimerization, double Michael reactions, and catalytic asymmetric cyclodimerization. mdpi.comrsc.org
Recent advancements have focused on developing more efficient, stereoselective, and convergent strategies. researchgate.net For example, copper-mediated asymmetric cyclodimerization has revolutionized the synthesis by establishing the vicinal quaternary stereocenters in a single step with high enantiocontrol. acs.org Reductive cobalt(I)-promoted dimerization offers a convergent assembly strategy for enantiomerically enriched intermediates. researchgate.netnih.gov The development of chiral phase-transfer catalysis for enantioselective bromocyclization also represents a significant advancement. nih.gov
Challenges remain in developing general and highly efficient methods for the stereocontrolled synthesis of all possible stereoisomers and related dimeric/oligomeric alkaloids, particularly heterodimers. nih.gov However, the ongoing development of novel catalytic reactions and synthetic strategies continues to push the boundaries of what is possible in the total synthesis of complex natural products like this compound. researchgate.netrsc.org
Structural Elucidation and Stereochemical Analysis of Chimonanthine
Advanced Spectroscopic Techniques for Structural Assignment
The structural assignment of Chimonanthine (B1196302) and its stereoisomers has been achieved through the comprehensive application of various spectroscopic methods. These techniques provide complementary information regarding the molecular framework, functional groups, and connectivity of atoms within the molecule. researchgate.netslideshare.netjchps.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural elucidation of organic molecules like this compound. researchgate.netemerypharma.comslideshare.netresearchgate.net 1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide initial information on the types of protons and carbons present, their chemical environments, and their relative numbers. emerypharma.comresearchgate.net Chemical shifts, multiplicities, and coupling constants in ¹H NMR spectra are crucial for identifying different proton systems and their neighboring atoms. emerypharma.com ¹³C NMR provides information about the carbon skeleton.
For a complex molecule like this compound, 2D NMR techniques are indispensable for establishing connectivity and spatial relationships between atoms. emerypharma.comslideshare.netresearchgate.net Correlation Spectroscopy (COSY) reveals correlations between coupled protons, helping to map out spin systems. emerypharma.comslideshare.net Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate protons directly bonded to carbons, aiding in the assignment of carbon signals to specific protons. emerypharma.comresearchgate.net Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides correlations between protons and carbons separated by multiple bonds, which is vital for establishing connectivity across quaternary centers and through-bond correlations over longer distances. emerypharma.comresearchgate.net These 2D NMR techniques collectively allow for the detailed assignment of signals and the construction of the molecular framework. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), plays a crucial role in determining the molecular weight and elemental composition of this compound. oup.comdoi.orgdntb.gov.ua HRMS provides an accurate mass measurement, which can be used to determine the exact molecular formula (C22H26N4) by comparing the experimental mass-to-charge ratio (m/z) with theoretical values. nih.govuni.lunih.gov
Furthermore, tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer insights into the substructures present within the molecule. frontiersin.orgnih.govresearchgate.net By analyzing the fragmentation ions, researchers can deduce the arrangement of rings and the positions of substituents. MS techniques are also valuable for distinguishing between isomers, including diastereomers and enantiomers, which may exhibit subtle differences in their fragmentation pathways or can be analyzed using hyphenated techniques like UHPLC-HRMS-MS. frontiersin.orgnih.govresearchgate.net
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds, providing precise atomic coordinates, bond lengths, and angles. nih.govplantaedb.comcapes.gov.brwikipedia.orgnih.gov For this compound, X-ray crystallography has been instrumental in confirming its molecular structure and, importantly, establishing the absolute configuration of its stereoisomers. capes.gov.brescholarship.org
Crystallographic data reveals how this compound molecules pack in the crystal lattice and provides detailed information about the spatial arrangement of the two hexahydropyrroloindole subunits and the crucial C3a-C3a' bond. The absolute configuration of natural (-)-Chimonanthine, for instance, has been confirmed through X-ray studies. The quality of crystals is critical for successful X-ray analysis, often requiring careful recrystallization procedures.
UV-Visible and Infrared (IR) Spectroscopy
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic transitions and vibrational modes within the this compound molecule. plantaedb.commdpi-res.commrclab.comoutermost-tech.com
UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, primarily related to electronic transitions within the molecule. mrclab.comoutermost-tech.commsu.edu While less informative for detailed structural elucidation compared to NMR or MS, UV-Vis spectra can indicate the presence of conjugated systems, such as the indole (B1671886) rings in this compound, and can be used for quantitative analysis. msu.edu
IR spectroscopy measures the absorption of infrared radiation due to the vibration of chemical bonds. researchgate.netmrclab.comoutermost-tech.com The IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, C=C stretches). mrclab.comoutermost-tech.com This information helps to confirm the presence of key functionalities within the this compound structure. researchgate.net
Diastereomers and Enantiomers of this compound
The complex molecular architecture of this compound, with its multiple stereogenic centers, gives rise to various stereoisomeric forms, including enantiomers and diastereomers. mdpi.comresearchgate.netnih.gov These stereoisomers possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, leading to distinct physical and sometimes biological properties.
The primary stereoisomeric forms of this compound include the enantiomeric pair, (-)-Chimonanthine and (+)-Chimonanthine, and diastereomeric variants such as meso-Chimonanthine (B1246192). frontiersin.orgnih.govmdpi.comresearchgate.netnih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other and rotate plane-polarized light in opposite directions. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties, including spectroscopic characteristics and melting points.
(-)-Chimonanthine
(-)-Chimonanthine is a naturally occurring enantiomer of this compound. nih.govuni.lunih.gov It has been isolated from various plant species, notably those in the Calycanthaceae family, such as Chimonanthus fragrans and Chimonanthus praecox, as well as from other sources like Psychotria colorata and Idiospermum australiense. nih.govnih.gov
The absolute configuration of natural (-)-Chimonanthine has been determined to be (3aS,3a'S,8aS,8a'S). nih.gov This specific stereochemical arrangement defines the three-dimensional structure of this enantiomer. (-)-Chimonanthine exhibits a characteristic specific optical rotation, which is a key identifier for this particular stereoisomer. While sharing many physical properties like melting point and general spectroscopic features with its enantiomer, (+)-Chimonanthine, they differ significantly in their optical activity. The synthesis of both (-)-Chimonanthine and its enantiomer (+)-Chimonanthine has been achieved through various synthetic routes, allowing for comparative studies of their properties. mdpi.comnih.gov Meso-Chimonanthine, a diastereomer, has also been synthesized and studied. mdpi.comnih.gov
(+)-Chimonanthine
(+)-Chimonanthine is an enantiomer of this compound, possessing a specific optical rotation that distinguishes it from its mirror image, (-)-chimonanthine. The absolute configuration of (+)-chimonanthine has been assigned as the (3aR,3a'R,8aR,8a'R)-stereoisomer. Structural confirmation and stereochemical assignments for (+)-chimonanthine have been achieved through single-crystal X-ray analysis of synthetic samples. wiley-vch.deudel.edu This technique provides precise atomic coordinates, bond lengths, and definitive stereochemical information.
NMR spectroscopy has also been crucial in the characterization of (+)-chimonanthine. Analysis of coupling constants in NMR spectra, such as a J value of 8.2 Hz for vicinal protons, helps confirm regioselectivity in synthetic routes. Comparative analysis of coupling constants with established assignments, such as those based on HMBC data, is used to interpret NMR data for this compound intermediates.
meso-Chimonanthine
meso-Chimonanthine is a diastereomeric variant of this compound. caltech.edu Unlike the enantiomeric pair, meso-chimonanthine is optically inactive due to an internal plane of symmetry, resulting from the opposite stereochemical configurations of its two hexahydropyrroloindole subunits. This diastereomeric relationship leads to distinct physical and chemical properties compared to the enantiomers.
The structure of meso-chimonanthine has been established through various synthetic approaches and spectroscopic comparisons. caltech.edumdpi.comnih.gov Stereocontrolled syntheses, such as those involving reductive dialkylation or double Heck cyclization, have been developed to selectively access meso-chimonanthine and secure its vicinal quaternary stereocenters. mdpi.commit.edu
NMR data, particularly 13C-NMR, plays a role in differentiating meso-chimonanthine from its stereoisomers. Differences in chemical shifts for specific carbons can be indicative of the stereochemical arrangement. mdpi.com For instance, variations in the chemical shift of the C-1' carbon have been noted between stereoisomers. mdpi.com
Computer-Assisted Structure Elucidation for Isomer Differentiation
Computer-Assisted Structure Elucidation (CASE) methods have emerged as powerful tools for chemical analysis, particularly in distinguishing isomers with similar structures, such as those found within the this compound family. frontiersin.orgresearchgate.netacdlabs.com CASE systems utilize spectroscopic data, including HRMS and 1D/2D NMR (COSY, HSQC, HMBC), in conjunction with molecular formula information to generate possible structural candidates. mdpi.com
For isomers like those of this compound, which can exhibit similar fragmentation patterns in MS2 spectra, CASE methods can help to differentiate between possibilities. frontiersin.org By analyzing fragmentation patterns and correlating them with predicted structures, CASE systems can narrow down the list of potential isomers. frontiersin.org
Furthermore, CASE workflows can incorporate techniques like DFT-based chemical shift calculations to compare predicted NMR data for candidate structures with experimental spectra, thereby aiding in the confirmation of the correct isomer. mdpi.com This is particularly useful when dealing with complex samples containing multiple isomers. frontiersin.orgresearchgate.net CASE systems are continuously being developed to handle challenges such as ambiguities in data and molecular symmetry, making them increasingly valuable for the elucidation of complex natural products. acdlabs.com
Structure Activity Relationship Sar Studies of Chimonanthine and Its Analogs
Rational Design and Synthesis of Chimonanthine (B1196302) Derivatives
The synthesis of this compound and its derivatives has been a focus of chemical research due to their complex structure and promising biological activities. researchgate.net Various synthetic strategies have been developed to access the pyrroloindole core and the dimeric structure of this compound. researchgate.net Approaches include oxidative dimerization of tryptamine (B22526) and tryptophan derivatives, copper-mediated asymmetric cyclodimerization of chiral tryptamine derivatives, and reductive dimerization strategies. researchgate.netnih.govacs.orgmit.eduudel.eduacs.org These synthetic methods allow for the preparation of this compound analogs with specific structural modifications, which are crucial for SAR studies. researchgate.net For example, studies have involved synthesizing diastereomeric dimers of this compound and evaluating them alongside synthetic intermediates to understand the impact of stereochemistry on activity. researchgate.netnih.gov The synthesis of novel tetrahydropyrroloindol-based calycanthaceous alkaloid derivatives has also been reported, often starting from materials like indole-3-acetonitrile. researchgate.netresearchgate.netmdpi.com
In Vitro Biological Activity Evaluation of Derivatives (excluding clinical human trial data)
Synthesized this compound derivatives are subjected to various in vitro assays to evaluate their biological activities and establish SARs. These studies provide insights into the potential therapeutic applications of these compounds.
Receptor Binding Affinity Studies (e.g., Mu Opioid Receptors)
This compound and its derivatives have been investigated for their binding affinity to opioid receptors, particularly the mu opioid receptor, which is involved in pain modulation. researchgate.netfrontiersin.orgmdpi.comnih.gov Studies have shown that certain this compound stereoisomers and their derivatives exhibit binding affinity for mu opioid receptors. researchgate.netnih.gov For instance, (-)-chimonanthine has demonstrated binding affinity with a Kᵢ value of 271 ± 85 nM. researchgate.net (+)-Chimonanthine and meso-chimonanthine (B1246192) have also shown binding affinities towards mu opioid receptors, with Kᵢ values of 652 ± 159 nM and 341 ± 29 nM, respectively. researchgate.netmdpi.com However, some studies indicate that while monourethane derivatives of (-)- and (+)-chimonanthine showed strong binding affinities, the parent (-)-, (+)-, and (meso)-chimonanthine displayed low affinity in certain assays. researchgate.netnih.govmolaid.commolaid.com
Investigations of Other Pharmacological Activities (e.g., antinociceptive, melanogenesis inhibition, antifungal, antiviral activities)
Beyond opioid receptor binding, this compound derivatives have been evaluated for other pharmacological activities, including antinociceptive, melanogenesis inhibition, antifungal, and antiviral effects. researchgate.net
Antinociceptive Activity
Research indicates that this compound and its derivatives possess antinociceptive (pain-reducing) properties. researchgate.net This activity is suggested to be related, in part, to their interaction with opioid receptors. researchgate.netnih.gov Studies have evaluated the antinociceptive activity of different this compound stereoisomers and synthetic intermediates in in vitro and in vivo models. researchgate.netnih.govacs.org
Melanogenesis Inhibitory Activity
This compound has shown the ability to inhibit melanogenesis, the process of melanin (B1238610) production. researchgate.netmedchemexpress.commedchemexpress.com Research indicates that (-)-chimonanthine can inhibit melanogenesis in melanoma cells with an IC₅₀ value of 0.93 μM, making it a potent inhibitor compared to other tested alkaloids. researchgate.net This inhibitory effect may be attributed to the inhibition of enzymes like tyrosinase and the modulation of tyrosinase-related protein-1 mRNA expression. medchemexpress.comresearchgate.net Other related alkaloids like (-)-folicanthine (B1258823) and (-)-calycanthidine (B1255498) have also shown potent inhibitory effects on melanogenesis. researchgate.net
| Compound | IC₅₀ (μM) for Melanogenesis Inhibition |
| (-)-Chimonanthine | 0.93 researchgate.net |
| (-)-Folicanthine | 1.4 researchgate.net |
| (-)-Calycanthidine | 1.8 researchgate.net |
| Arbutin (Control) | 174 researchgate.net |
Antifungal Activity
Studies have demonstrated that this compound and its derivatives exhibit antifungal properties against various plant pathogens and human pathogenic fungi. researchgate.netnih.govmdpi.com Synthetic derivatives of Chimonanthus praecox have been designed and evaluated for their antifungal activities, with some compounds showing excellent in vitro activity. nih.govmdpi.com For example, compound b15 showed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Phytophthora infestans, and compound b17 had a MIC of 1.95 µg/mL against Sclerotinia sclerotiorum. nih.govmdpi.com Other derivatives have also shown significant activity against fungi like Alternaria solani and Fusarium oxysporum. mdpi.commdpi.com SAR studies in this area have indicated that substituents on the this compound core can significantly affect antifungal activity. mdpi.com
| Compound | Antifungal Activity Against | MIC (µg/mL) |
| b15 | Phytophthora infestans | 1.95 nih.govmdpi.com |
| b17 | Sclerotinia sclerotiorum | 1.95 nih.govmdpi.com |
| b15 | A. solani | 1.95 mdpi.com |
| b12, b13, b17 | A. solani | 3.91 mdpi.com |
| a5, b10 | F. oxysporum | 15.16 mdpi.com |
| b4, b5, b15 | Fusarium oxysporum | 3.90 mdpi.com |
| b13 | Walnut pythium | 7.80 mdpi.com |
| b4 | Curvularia lunata | 7.80 mdpi.com |
This compound and (-)-folicanthine have also shown weak antiviral activity against the porcine reproductive and respiratory syndrome virus (PRRSV). mdpi.com
Antiviral Activity
Preliminary investigations have indicated that this compound possesses weak antiviral properties. Specifically, this compound has demonstrated weak antiviral activity against the porcine reproductive and respiratory syndrome virus (PRRSV), with an IC₅₀ value of approximately 68.9 μM. mdpi.com. Another related alkaloid, (-)-folicanthine, also showed weak antiviral activity against PRRSV with an IC₅₀ of 58.9 ± 10.2 μM mdpi.com. Calycanthine, another dimeric alkaloid from the Calycanthaceae family, has shown antiviral activity with IC₅₀ values ranging from 58.9 to 80.5 μM . While the antiviral activity of this compound itself appears weak in these specific contexts, the presence of antiviral properties within the calycanthaceous alkaloid family suggests potential for further exploration and structural modification to enhance this activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches
Computational methods, including QSAR modeling and molecular docking, are valuable tools in understanding the relationship between the structure of compounds like this compound and their biological activities, as well as predicting potential drug interactions ufal.brresearchgate.net. QSAR models aim to establish a quantitative relationship between molecular descriptors (representing structural and physicochemical properties) and biological activity researchgate.net. Machine learning models trained on bioactivity datasets can be used for QSAR analysis .
While specific detailed QSAR studies focusing solely on the antiviral activity of this compound were not extensively detailed in the search results, computational approaches have been applied to related alkaloid derivatives and other compound classes to predict and understand their biological effects ufal.brresearchgate.net. For instance, computational investigations involving molecular docking have been used to evaluate the binding affinities of compounds, suggesting their potential to inhibit specific enzymes ufal.br. Computer-assisted structure elucidation methods are also powerful tools for chemical analysis, particularly for distinguishing isomers with similar structures researchgate.netnih.gov. These computational techniques can aid in the design and selection of this compound analogs for synthesis and biological evaluation, potentially accelerating the discovery of more potent antiviral agents.
Correlation between Structural Features and Observed Pharmacological Effects
The diverse biological activities observed for this compound and its analogs are intimately linked to their unique structural features. This compound's dimeric pyrrolidinoindoline core, the C3a–C3a' linkage, and the stereochemistry of the vicinal quaternary carbons are key determinants of its interactions with biological targets nih.gov.
While comprehensive SAR specifically for antiviral activity is limited, studies on other biological effects of calycanthaceous alkaloids provide insights into how structural modifications can influence activity. For example, SAR studies on analgesic activity have shown that different diastereomers of this compound exhibit varying binding affinities to μ-opioid receptors researchgate.net. The presence and position of substituents on the core structure can significantly affect biological activities, as observed in studies of synthesized calycanthaceous alkaloid derivatives mdpi.com. For instance, substituents at the R4 and R5 positions of tetrahydropyrroloindol-based calycanthaceous alkaloid analogues were found to significantly affect their antimicrobial activities mdpi.com. Studies on other alkaloid families with similar structural elements have also demonstrated that modifications such as the size of substituents can influence potency acs.org.
The stereochemical configuration of this compound and its analogs is also crucial. Different stereoisomeric variants, including (+), (-), and meso configurations, as well as related diastereomeric forms like meso-chimonanthine and desmethyl-meso-chimonanthine, exhibit distinct properties and biological activities nih.govacs.org. The ability to synthesize specific enantiomers and diastereomers has been instrumental in conducting comparative investigations into their respective properties and behaviors acs.org.
Pharmacological Mechanisms of Action of Chimonanthine Excluding Clinical Human Trial Data
Molecular Target Identification and Validation
Identifying the specific molecular targets with which a compound interacts is crucial for understanding its pharmacological effects. Research into chimonanthine's targets has employed both experimental and computational strategies.
Computational Approaches (e.g., Molecular Docking, Virtual Screening)
Computational methods, such as molecular docking and virtual screening, have been utilized in the study of This compound (B1196302) and related compounds to predict potential molecular targets and evaluate binding affinities. Molecular docking is a technique that predicts the preferred orientation of one molecule (the ligand) to another (the target protein) when bound to form a stable complex, providing insights into the strength and nature of the interaction. acs.orgmdpi.commdpi.com Virtual screening involves computationally evaluating large libraries of compounds against a potential target to identify likely binders. enamine.netacs.orgmdpi.com
Molecular docking studies have been performed with this compound or this compound-type structures against various targets. For instance, (+/-)-chimonanthine has been included in in silico studies, including molecular docking, to investigate potential interactions with enzymes like alpha-glucosidase. nih.gov this compound has also been subjected to molecular docking in the context of identifying potential inhibitors for SARS-CoV-2 proteins. chemrxiv.org Virtual screening approaches have incorporated this compound and related hexahydropyrrolo-[2,3-b]-indole alkaloids to identify compounds with potential activity against multiple targets, such as SARS-CoV-2 viral proteins. chemrxiv.orgresearchgate.net These computational studies provide theoretical support for potential molecular interactions and guide further experimental investigations.
Specific Receptor Interaction Profiles (e.g., Opioid Receptors)
Research has indicated specific receptor interactions for this compound, notably with opioid receptors. Opioid receptors are a class of G protein-coupled receptors (GPCRs) involved in mediating pain and other physiological responses. nih.govnih.govukrain.ua
Studies have shown that (-)-chimonanthine exhibits binding affinity for mu-opioid receptors (MOR). The binding affinity of (-)-chimonanthine for mu-opioid receptors has been reported with a Kᵢ value of 271 ± 85 nM. This interaction with mu-opioid receptors is considered significant and may underlie some of its observed pharmacological effects, such as potential analgesic activity.
Table 1: Mu-Opioid Receptor Binding Affinity of (-)-Chimonanthine
| Compound | Target Receptor | Binding Affinity (Kᵢ) |
| (-)-Chimonanthine | Mu-opioid receptor | 271 ± 85 nM |
Cellular Pathway Modulation Studies (e.g., apoptosis induction in cell lines)
Investigations into the cellular effects of this compound and related compounds suggest modulation of various cellular pathways, including those involved in cell survival and death.
This compound-type alkaloids have demonstrated cytotoxic effects against certain human cancer cell lines, including gastric carcinoma (NUGC3) and hepatocarcinoma (SNU739) cells, with reported IC₅₀ values ranging from 10.3 to 19.7 μM. researchgate.net While the direct induction of apoptosis specifically by this compound in these cell lines is not explicitly detailed in the available snippets, cytotoxicity at these concentrations can imply the modulation of pathways leading to cell death, such as apoptosis. Studies on other natural compounds have shown the ability to induce apoptosis in various cancer cell lines through the modulation of key proteins and signaling cascades, including caspase activation and alterations in Bcl-2 family proteins. evotec.comhealthresearchbc.canih.gov
Beyond potential effects on cancer cells, studies using Chimonanthus nitens leaf granule, which contains this compound, in a mouse model of DSS-induced acute colitis, have indicated modulation of inflammatory responses and oxidative stress. nih.gov The granule treatment significantly reduced levels of inflammatory cytokines (IL-6) and increased levels of the anti-inflammatory cytokine IL-10 in the colon of mice. nih.gov It also positively impacted oxidative stress markers and regulated immune cell populations, specifically increasing regulatory T cells (Tregs). nih.gov These findings suggest that components within the granule, potentially including this compound, can modulate cellular pathways related to inflammation, oxidative stress, and immune cell function in a preclinical setting.
Preclinical In Vitro and In Vivo Models for Mechanism Elucidation (non-human)
Preclinical studies using in vitro (cell-based) and in vivo (animal) models have been instrumental in exploring the mechanisms of action of this compound. These non-human models allow for controlled investigations of the compound's biological effects.
In vitro studies have utilized cancer cell lines to assess the cytotoxic potential of this compound-type alkaloids. researchgate.net These studies provide data on the direct effects of the compounds on cell viability and proliferation, offering initial clues about their mechanisms at the cellular level.
In vivo studies have been conducted to evaluate the pharmacological activities of this compound, particularly its analgesic properties. nih.govhealthresearchbc.ca These studies, often performed in rodent models, aim to understand the compound's effects within a complex living system and to explore the involvement of targets like opioid receptors in mediating these effects. Preclinical trials involving the synthesis and testing of (-)-chimonanthine and its analogues in animal models are planned to further investigate their analgesic efficacy and mechanisms. healthresearchbc.ca
Ethnobotanical and Chemotaxonomic Relevance of Chimonanthine Containing Plants
Traditional Knowledge and Plant-Based Research on Chimonanthine (B1196302) Source Species
Plants containing this compound, particularly those within the Chimonanthus and Calycanthus genera of the Calycanthaceae family, have a history of use in traditional medicine. The Calycanthaceae family, comprising four genera (Chimonanthus, Sinocalycanthus, Calycanthus, and Idiospermum) and approximately 15 species, is distributed in regions including China, North America, and Australia. researchgate.netmdpi.comresearchgate.net Chimonanthus species are primarily found in China, while Calycanthus species originate from North America. mdpi.comresearchgate.net
Traditional knowledge regarding medicinal plants is a vital source for drug discovery, with a significant percentage of natural compounds used in treatment having roots in traditional uses. isciii.es Ethnobotanical studies document the traditional knowledge and practices of indigenous communities concerning medicinal plants, including their uses for various ailments. ms-editions.clresearchgate.netethnobotanyjournal.orgethnobotanyjournal.orgplos.orgms-editions.clphcogj.com
Chimonanthus praecox, commonly known as wintersweet, is a notable source of this compound and other calycanthaceous alkaloids. researchgate.netmdpi.com This species is mainly distributed in China. researchgate.net Traditional Chinese Medicine (TCM) has utilized Calycanthaceae plants for treating conditions such as colds, and as sedatives, antitussives, and anti-hypertension agents. mdpi.com Research on Chimonanthus praecox has led to the isolation of over a hundred compounds, including alkaloids, from different parts of the plant like roots, leaves, flowers, and fruits. researchgate.netresearchgate.net Chimonanthus nitens, another species in the genus, is used in southern China to make traditional herbal tea with a range of therapeutic effects. researchgate.net Chimonanthus grammatus, a Hakka traditional herb in China, is used to treat cold, flu, cough, and rheumatic arthritis. nih.gov
Research into the chemical constituents of these traditionally used plants provides a scientific basis for their historical applications and can lead to the discovery of new bioactive compounds. Phytochemical analysis of medicinal plants used in traditional healing practices helps to identify and quantify the bioactive compounds present, correlating their presence with attributed medicinal properties. veterinaria.org Studies have investigated the alkaloids present in Chimonanthus praecox, including (-)-chimonanthine, along with other alkaloids like (+)-calycanthine, (-)-folicanthine (B1258823), and (-)-calycanthidine (B1255498). mdpi.com Meso-chimonanthine (B1246192) has also been identified. mdpi.com
While traditional knowledge provides valuable leads, modern research employs various analytical techniques, such as UHPLC-HRMS-MS and GC-MS, to profile the chemical composition of these plants and assess the biological activities of their extracts. nih.govveterinaria.orgresearchgate.net This plant-based research, guided by traditional uses, continues to be a significant avenue for exploring the therapeutic potential of natural products like this compound. isciii.es
Chemotaxonomic Markers for Plant Identification and Classification
Chemotaxonomy, the classification of plant species based on their chemical constituents, offers a valuable approach for plant identification and classification, particularly when morphological differentiation is challenging. jetir.orgplantsjournal.comresearchgate.net Secondary metabolites, such as alkaloids, flavonoids, and terpenoids, play a crucial role as chemotaxonomic markers because their structure and biosynthetic pathways are often specific to taxonomically related organisms. jetir.orgplantsjournal.com
The presence and profile of alkaloids like this compound within the Calycanthaceae family contribute to the chemotaxonomic understanding of its genera and species. Chemical studies on the Calycanthaceae have revealed the presence of about 14 alkaloids with different skeletons, including dimeric pyrrolidinoindoline alkaloids like this compound. researchgate.netmdpi.com The distribution patterns of these alkaloids can serve as chemical markers.
For instance, the presence of specific calycanthaceous alkaloids, including this compound, in Chimonanthus and Calycanthus species supports their classification within the same family. researchgate.netmdpi.com While the classification of Chimonanthus species has been a subject of debate, chemical data, alongside morphological and genetic factors, can aid in resolving taxonomic ambiguities. mdpi.comjetir.org
Studies analyzing the alkaloid composition of different species within these genera can reveal variations that distinguish them. The identification of specific alkaloids or unique profiles of alkaloid mixtures can act as chemotaxonomic markers for particular species or groups of species. For example, the identification of this compound alongside other specific alkaloids in Chimonanthus praecox provides a chemical fingerprint for this species. mdpi.com Similarly, the presence of this compound and meso-chimonanthine as alkaloid constituents in Psychotria malayana suggests a chemical link or convergence, although Psychotria belongs to the Rubiaceae family. researchgate.net
Chemotaxonomic markers are essential for identifying potential medicinal plant sources and ensuring the consistency of herbal medicines. jetir.org While environmental factors can influence the chemical constitution of plants, advancements in analytical techniques improve the characterization of secondary metabolites, contributing to taxonomic improvements. jetir.org The study of alkaloids, including dimeric pyrrolidinoindoline types like this compound, continues to be relevant for the chemotaxonomic classification within the Calycanthaceae and potentially in other plant families where these compounds are found. mdpi.comresearchgate.net
Future Perspectives and Research Directions for Chimonanthine
Advanced Synthetic Strategies for Novel Chimonanthine (B1196302) Analogs
Developing efficient and versatile synthetic strategies remains a critical area of research for this compound and its analogs. The complex structure of this compound, featuring vicinal all-carbon quaternary stereocenters, presents significant synthetic challenges researchgate.netrsc.orgmit.edu. Current research is exploring various approaches to overcome these challenges and enable the synthesis of novel analogs with potentially enhanced or altered biological activities.
One key area of focus is the development of enantioselective synthetic methods to access specific stereoisomers of this compound and its derivatives. While both enantiomers of this compound share identical physical properties like melting points and spectroscopic characteristics, they can exhibit significant differences in their optical rotation and potential biological activities . Enantioselective syntheses have been achieved through various approaches, including copper-mediated asymmetric cyclodimerization of chiral tryptamine (B22526) derivatives acs.org. Other strategies involve the use of reductive dimerization reactions to simultaneously form the vicinal quaternary stereocenters researchgate.netmit.edu.
Researchers are also investigating novel catalytic approaches, such as phosphine-catalyzed domino additions and metal-catalyzed intramolecular arylations, followed by oxidative dimerization, to construct the core structure of this compound and its analogs researchgate.netresearchgate.net. Electrochemical synthesis methods are also being explored as promising solutions to minimize waste generated by traditional methods that use metal-based oxidants and catalysts rsc.org.
The synthesis of dimeric, trimeric, and tetrameric hexahydropyrrolo[2,3-b]indole alkaloids, including this compound and related structures like folicanthine (B1206525) and calycanthine, continues to be an area of active research researchgate.netmdpi.comresearchgate.netmit.edu. These efforts aim to develop more efficient and convergent routes to access these complex natural products and their non-natural heterodimeric bisindole alkaloid analogs researchgate.netmit.edu.
Future synthetic work will likely involve the exploration of new reaction methodologies, catalysts, and protecting-group-free strategies to streamline the synthesis of this compound analogs. The goal is to create diverse libraries of these compounds to facilitate comprehensive structure-activity relationship (SAR) studies and identify derivatives with improved properties. For instance, SAR studies have already been initiated by synthesizing diastereomeric dimers of this compound to evaluate their binding affinities for targets like mu opioid receptors researchgate.netresearchgate.net.
Comprehensive Mechanistic Elucidation of this compound's Biological Activities
Despite the reported biological activities of this compound, the precise molecular mechanisms underlying many of its effects are still under investigation . Future research is needed to comprehensively elucidate how this compound interacts with various molecular targets and pathways.
Studies have indicated that this compound can inhibit acetylcholinesterase, which may contribute to its antifungal and antibacterial activities . However, its unique structure suggests potential interactions with multiple biological targets . Research into its analgesic effects, for example, suggests potential action on opioid and glutamate (B1630785) receptors researchgate.net.
Further mechanistic studies are crucial to understand the full spectrum of this compound's biological actions. This involves identifying specific protein targets, mapping the signaling pathways affected by this compound, and understanding the downstream cellular responses. Techniques such as target identification assays, protein binding studies, enzyme activity measurements, and cell-based assays coupled with "-omics" technologies (e.g., transcriptomics, proteomics) will be essential in this endeavor.
Investigating the stereoisomer-specific mechanisms of action is also important, as comparative studies have shown that different enantiomers can have varying biological activities . Understanding these differences at a mechanistic level can provide valuable insights for the rational design of more potent and selective analogs.
Research into the antifungal activity of this compound against various plant pathogens has shown promising results, with studies reporting EC50 values against pathogens like Bipolaris maydis . Future work should delve deeper into the mechanisms by which this compound exerts its antifungal effects, potentially identifying novel targets for agricultural fungicides researchgate.net.
Preliminary mechanistic studies on other natural products with similar scaffolds, such as verticillins, have indicated that they may act as selective inhibitors of histone methyltransferases (HMTases), affecting the epigenome and influencing processes like apoptosis and immune cell recognition researchgate.net. While this compound is structurally distinct, exploring potential epigenetic targets could be a fruitful area for future research into its biological activities.
Applications in Chemical Biology as Research Tool Compounds
This compound and its analogs hold significant potential for use as research tool compounds in chemical biology. Their ability to interact with specific biological targets makes them valuable probes for studying complex biological processes.
As mechanistic studies progress and specific targets are identified, this compound and its synthetic analogs can be utilized to dissect the roles of these targets in various cellular pathways. For example, if this compound is confirmed to selectively inhibit a particular enzyme, it can be used as a chemical probe to study the function of that enzyme in isolation or within a complex biological system.
The availability of enantiomerically pure forms of this compound and its analogs is particularly valuable for chemical biology applications, allowing researchers to investigate the stereospecificity of biological interactions . This can help in understanding the precise binding modes and the functional consequences of these interactions.
Furthermore, synthetic strategies that allow for the incorporation of tags or labels into this compound analogs can facilitate studies on their cellular uptake, distribution, metabolism, and target engagement. This can provide crucial information for understanding their pharmacokinetic properties and optimizing their use as research tools.
This compound's reported activities, such as acetylcholinesterase inhibition and potential effects on opioid and glutamate receptors, suggest its utility in studying neurotransmission and pain pathways researchgate.net. Its antifungal properties could also make it a tool for studying fungal biology and host-pathogen interactions researchgate.net.
The development of novel this compound analogs with tailored properties, such as increased potency, selectivity, or the ability to interact with specific targets, will expand their utility as chemical biology tools. These compounds can serve as starting points for the development of new therapeutic agents or as probes to gain fundamental insights into biological systems. The application of this compound in chemical biology research is an evolving field, with its full potential yet to be realized nliwod.org.
Q & A
Q. What is the core structural complexity of chimonanthine, and how does it influence synthesis strategies?
this compound is a dimeric pyrrolidinoindoline alkaloid with two contiguous quaternary stereocenters, making stereochemical control a critical challenge. Its synthesis typically involves dimerization of cyclotryptamine precursors. Key strategies include copper-catalyzed oxidative dimerization (e.g., Shen et al., 2015) and biomimetic radical dimerization (e.g., Movassaghi & Schmidt, 2007). The choice of catalyst (e.g., CuI, CoCl(PPh₃)₃) and reaction conditions (e.g., tBuOOH for oxidation) directly impacts stereoselectivity and yield .
Q. What methodological approaches are used to confirm the absolute configuration of this compound?
Advanced spectroscopic techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) NMR and circular dichroism (CD), are critical. For example, Movassaghi’s synthesis used HMBC to assign C4 and C7 methine protons, while comparisons of CD spectra with (+)-calycanthine helped establish chirality . Acidic equilibration studies (e.g., in AcOD/D₂O) further validated stereochemical relationships between isomers .
Q. What biological activities of this compound are relevant to pharmacological research?
this compound inhibits melanogenesis in murine B16 melanoma cells (IC₅₀ = 0.93 μM) by suppressing tyrosinase and TRP-1 mRNA expression. Its activity is often evaluated using theophylline-stimulated cells, with dose-dependent assays and Western blotting for protein validation .
Advanced Research Questions
Q. How do divergent synthetic routes address stereochemical challenges in this compound synthesis?
Movassaghi’s radical dimerization achieves high diastereoselectivity by favoring dimerization from the convex face of cyclotryptamine radicals, whereas copper-catalyzed methods require post-synthetic resolution (e.g., recrystallization) to achieve enantiopurity .
Q. How can researchers resolve contradictions in reported yields for this compound syntheses?
Discrepancies arise from reaction scalability and purification methods. For example:
- Movassaghi’s 2007 method reports 60% yield for radical dimerization but requires stringent anhydrous conditions .
- Kanai’s 2012 double Michael addition yields 44% due to steric hindrance during the second addition step . Mitigation strategies include optimizing catalyst loading (e.g., 0.2 equiv Pd(dppf)Cl₂ in cross-coupling) and employing stepwise purification (e.g., HCl-mediated recrystallization) .
Q. What analytical techniques are critical for distinguishing this compound isomers?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns.
- X-ray crystallography : Confirms absolute configuration of crystalline intermediates (e.g., tetramine 124 in Shen’s synthesis) .
- NMR NOE experiments : Identifies spatial proximity of protons in stereoisomers .
Methodological Challenges
Q. How can researchers improve enantioselectivity in this compound synthesis?
- Chiral auxiliaries : Use of (R)-tert-butylsulfinamide in imine intermediates (e.g., compound 118 in Shen’s synthesis) enables >99% ee after recrystallization .
- Asymmetric catalysis : Mitsunuma’s Mn-Schiff base system achieves enantioselective Michael additions, though diastereoselectivity remains a bottleneck .
Q. What strategies address low yields in oxidative dimerization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
